This compound has been synthesized and studied for its potential biological activities. It has been identified in various chemical databases and literature, indicating its importance in drug discovery and development . The compound can be sourced from chemical suppliers such as Alfa Chemistry and VWR .
The synthesis of spiro[chromene-2,4'-piperidin]-4(3H)-one generally involves several methods, primarily focusing on the construction of the spirocyclic framework. Common synthetic routes include:
Technical parameters such as solvent choice, reaction temperature, and catalyst type can significantly influence the yield and purity of the final product .
The molecular structure of spiro[chromene-2,4'-piperidin]-4(3H)-one features a spiro junction between two rings: the chromene ring system and a piperidine ring. The structure can be represented by its canonical SMILES notation: C1CNCCC12CC(=O)C3=CC=CC=C3O2
, which illustrates how atoms are connected in three-dimensional space .
Spiro[chromene-2,4'-piperidin]-4(3H)-one participates in various chemical reactions that enhance its utility in medicinal chemistry:
The mechanism of action for spiro[chromene-2,4'-piperidin]-4(3H)-one is primarily related to its interaction with biological targets such as enzymes and receptors:
Research into its mechanism often involves biochemical assays to elucidate how it affects target proteins or pathways at the molecular level.
The physical and chemical properties of spiro[chromene-2,4'-piperidin]-4(3H)-one are crucial for understanding its behavior in biological systems:
Hazard information indicates that it may act as an irritant; thus, proper handling procedures should be followed .
Spiro[chromene-2,4'-piperidin]-4(3H)-one has diverse applications in scientific research:
Spirocyclic frameworks have undergone significant evolution in medicinal chemistry, transitioning from structural curiosities to privileged scaffolds in drug design. The historical significance of spiroheterocycles became prominent with FDA approval of early spiro-containing drugs like spironolactone (1959), which demonstrated the therapeutic relevance of constrained three-dimensional architectures [9]. Over the past two decades, approximately 50% of approved drugs containing spirocycles have emerged, reflecting a deliberate shift toward these three-dimensional structures in pharmaceutical development [9]. The spiro[chromene-2,4'-piperidin]-4(3H)-one scaffold represents a specialized subclass within this broader category, gaining substantial research attention after 2010 due to its balanced molecular rigidity and synthetic versatility. This structural motif addresses key challenges in drug design, including metabolic instability and poor target selectivity associated with flat aromatic systems. The chronological development mirrors medicinal chemistry's increasing focus on saturated/constrained frameworks to improve pharmacokinetic profiles and target engagement specificity [1] [9].
The spiro[chromene-2,4'-piperidin]-4(3H)-one architecture features a distinctive orthogonal ring system where the chroman-4-one and piperidine moieties connect through a single quaternary spiro carbon (C-2 of chromanone and C-4 of piperidine). This configuration imposes significant three-dimensionality, with the chromanone ring adopting a planar orientation perpendicular to the piperidine chair conformation [1]. Key structural characteristics include:
Table 1: Fundamental Molecular Properties of Spiro[chromene-2,4'-piperidin]-4(3H)-one
Property | Value/Description |
---|---|
Molecular Formula | C₁₃H₁₅NO₂ |
Molecular Weight | 217.27 g/mol |
Hydrogen Bond Donors | 1 (piperidine NH) |
Hydrogen Bond Acceptors | 3 (carbonyl O, ether O, piperidine N) |
Rotatable Bonds | 0 (inherently rigid) |
Topological Polar Surface Area | 32.5 Ų |
Chiral Centers | 1 (spiro carbon) |
This unique spatial arrangement provides exceptional vectorial control for attaching substituents, enabling precise targeting of deep protein binding pockets inaccessible to planar scaffolds [1] [3]. The chromanone moiety offers sites for electrophilic substitution (C-5, C-6, C-7, C-8) while the piperidine nitrogen allows N-functionalization, collectively enabling extensive structure-activity relationship exploration [5].
The spiro[chromene-2,4'-piperidin]-4(3H)-one scaffold qualifies as a "privileged pharmacophore" due to its demonstrated versatility across multiple target classes and disease areas. Its significance stems from three key attributes:
Notably, derivatives based on this core scaffold demonstrate nanomolar activities against diverse targets including G-protein-coupled receptors (GPCRs), metabolic enzymes, and kinases. For example, 6-methylspiro[chromane-2,4'-piperidin]-4-one (C₁₄H₁₇NO₂) serves as a key intermediate for acetyl-CoA carboxylase (ACC) inhibitors with demonstrated anti-obesity effects in preclinical models [1] [5]. The scaffold's presence in GPR119 agonists for type 2 diabetes further validates its privileged status, as oral bioavailability and metabolic stability requirements for CNS-sparing diabetic medications are particularly stringent [3].
Step 1: 2-Hydroxy-5-methylacetophenone → 6-methylchroman-4-one via Claisen cyclization (75% yield)Step 2: Spiroannulation with N-Boc-4-piperidone using pyrrolidine/acetic acid catalysis (62% yield)Step 3: Boc deprotection with TFA (quantitative) [5]
These routes typically afford overall yields of 30-45% after optimization, with chromatographic purification required at each stage. The synthetic complexity historically limited structural exploration but provided sufficient material for preliminary biological screening [1].
ACC inhibitors: Small acyl groups (acetyl, propanoyl)GPR119 agonists: Sulfonylpiperazines (e.g., 4-methylpiperazine-1-sulfonyl)CNS agents: 4-Fluorobenzyl for balanced D₂/5-HT₁A affinity [1] [3] [4]
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5